molecular formula C10H8BrF3O2 B1409518 Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate CAS No. 1415045-26-9

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate

Cat. No.: B1409518
CAS No.: 1415045-26-9
M. Wt: 297.07 g/mol
InChI Key: DXILCBLDPQFLRM-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate is an organic compound characterized by the presence of bromomethyl and trifluoromethyl groups attached to a benzoate ester

Biochemical Analysis

Biochemical Properties

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate plays a significant role in biochemical reactions, particularly in the field of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity. For instance, the compound can participate in radical reactions, forming carbon-centered radical intermediates that interact with biomolecules . These interactions can lead to modifications in the structure and function of enzymes and proteins, thereby affecting biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group can alter the hydrophobicity of the compound, affecting its interaction with cell membranes and intracellular proteins . These interactions can lead to changes in cell function, including alterations in signal transduction pathways and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of radical intermediates that can interact with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function, as well as its potential toxicity. Studying the transport and distribution of the compound is essential for understanding its overall impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate typically involves the bromination of methyl 3-methyl-5-(trifluoromethyl)benzoate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow chemistry can enhance the safety and scalability of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are important in pharmaceuticals and agrochemicals.

    Biology: Utilized in the development of bioactive compounds and as a building block in medicinal chemistry for drug discovery.

    Industry: Employed in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. The bromomethyl group is particularly reactive towards nucleophiles, facilitating substitution reactions. The trifluoromethyl group imparts electron-withdrawing properties, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in its biological activity are primarily related to its ability to interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.

    Methyl 3-(bromomethyl)benzoate: Lacks the trifluoromethyl group, affecting its electron-withdrawing properties and overall reactivity.

Uniqueness

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate is unique due to the combination of bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. The presence of both groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)7-2-6(5-11)3-8(4-7)10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXILCBLDPQFLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170854
Record name Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415045-26-9
Record name Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415045-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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